molecular formula C48H27N3O6 B11102220 (4E,4'Z,4''E)-2,2',2''-benzene-1,3,5-triyltris[4-(naphthalen-1-ylmethylidene)-1,3-oxazol-5(4H)-one]

(4E,4'Z,4''E)-2,2',2''-benzene-1,3,5-triyltris[4-(naphthalen-1-ylmethylidene)-1,3-oxazol-5(4H)-one]

Cat. No.: B11102220
M. Wt: 741.7 g/mol
InChI Key: HBCSEBKSXWOCSE-ARIBAKDNSA-N
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Description

The compound “4-[(E)-1-(1-NAPHTHYL)METHYLIDENE]-2-{3-{4-[(E)-1-(1-NAPHTHYL)METHYLIDENE]-5-OXO-4,5-DIHYDRO-1,3-OXAZOL-2-YL}-5-[4-[(Z)-1-(1-NAPHTHYL)METHYLIDENE]-5-OXO-1,3-OXAZOL-2(5H)-YL]PHENYL}-1,3-OXAZOL-5(4H)-ONE” is a complex organic molecule featuring multiple oxazole rings and naphthyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of oxazole rings and the introduction of naphthyl groups. Typical synthetic routes might include:

    Formation of Oxazole Rings: This can be achieved through cyclization reactions involving appropriate precursors such as amino alcohols and carboxylic acids.

    Introduction of Naphthyl Groups: This step might involve Friedel-Crafts alkylation or acylation reactions to attach naphthyl groups to the oxazole rings.

Industrial Production Methods

Industrial production of such complex molecules often requires optimization of reaction conditions to maximize yield and purity. This might involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Precise control of reaction conditions to ensure the desired product is obtained.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound might be used as a catalyst in various organic reactions.

    Material Science:

Biology

    Biological Activity: Investigation of its potential as a bioactive molecule, such as an antimicrobial or anticancer agent.

Medicine

    Drug Development: Exploration of its potential as a lead compound for the development of new pharmaceuticals.

Industry

    Polymer Science: Use in the synthesis of polymers with specific properties.

Mechanism of Action

The mechanism by which the compound exerts its effects likely involves interaction with specific molecular targets, such as enzymes or receptors. This might involve:

    Binding to Active Sites: Inhibition or activation of enzyme activity.

    Modulation of Pathways: Alteration of specific biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-1-(1-NAPHTHYL)METHYLIDENE]-2-OXO-1,3-OXAZOLE
  • 4-[(E)-1-(1-NAPHTHYL)METHYLIDENE]-5-OXO-1,3-OXAZOLE

Properties

Molecular Formula

C48H27N3O6

Molecular Weight

741.7 g/mol

IUPAC Name

(4E)-4-(naphthalen-1-ylmethylidene)-2-[3-[(4Z)-4-(naphthalen-1-ylmethylidene)-5-oxo-1,3-oxazol-2-yl]-5-[(4E)-4-(naphthalen-1-ylmethylidene)-5-oxo-1,3-oxazol-2-yl]phenyl]-1,3-oxazol-5-one

InChI

InChI=1S/C48H27N3O6/c52-46-40(25-31-16-7-13-28-10-1-4-19-37(28)31)49-43(55-46)34-22-35(44-50-41(47(53)56-44)26-32-17-8-14-29-11-2-5-20-38(29)32)24-36(23-34)45-51-42(48(54)57-45)27-33-18-9-15-30-12-3-6-21-39(30)33/h1-27H/b40-25-,41-26+,42-27+

InChI Key

HBCSEBKSXWOCSE-ARIBAKDNSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2/C=C/3\C(=O)OC(=N3)C4=CC(=CC(=C4)C5=N/C(=C\C6=CC=CC7=CC=CC=C76)/C(=O)O5)C8=N/C(=C/C9=CC=CC1=CC=CC=C19)/C(=O)O8

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C=C3C(=O)OC(=N3)C4=CC(=CC(=C4)C5=NC(=CC6=CC=CC7=CC=CC=C76)C(=O)O5)C8=NC(=CC9=CC=CC1=CC=CC=C19)C(=O)O8

Origin of Product

United States

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